

Unraveling the Chemical Identity of CAS Number 5976-47-6: A Technical Overview

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Compound of Interest

Compound Name: 2-Chloro-2-propen-1-ol

Cat. No.: B1199897

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An important clarification regarding the subject of this technical guide is necessary. The provided CAS number, 5976-47-6, unequivocally identifies the chemical compound **2-Chloro-2-propen-1-ol**. This compound is primarily a chemical intermediate used in synthesis. However, the detailed requirements of this request—including in-depth analysis of signaling pathways and experimental protocols for drug development professionals—suggest that the intended subject may have been a biologically active pharmaceutical compound.

Given this discrepancy, this guide will first provide a comprehensive overview of the chemical information available for **2-Chloro-2-propen-1-ol** (CAS 5976-47-6). Subsequently, to address the spirit of the user's request for a drug-focused technical paper, we will present information on Prajmaline Bitartrate, an antiarrhythmic agent that was identified during preliminary research as a potential, albeit unconfirmed, subject of interest that aligns with the advanced requirements of the prompt.

Part 1: Technical Data Sheet for 2-Chloro-2-propen-1-ol (CAS 5976-47-6)

2-Chloro-2-propen-1-ol is an organic compound with the molecular formula C_3H_5ClO .^{[1][2]} It is recognized as a versatile reagent in chemical synthesis.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2-Chloro-2-propen-1-ol** is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ ClO	[1] [2] [3]
Molecular Weight	92.52 g/mol	[1] [2]
Appearance	Colorless liquid	[4]
Boiling Point	133-134 °C (lit.)	[1]
Density	1.162 g/mL at 25 °C (lit.)	[1]
Flash Point	54 °C (129.2 °F) - closed cup	
Refractive Index	n _{20/D} 1.459 (lit.)	[1]
Vapor Pressure	2.88 mmHg at 25°C	[1]
SMILES String	OCC(Cl)=C	
InChI Key	OSCXYTRISGREIM- UHFFFAOYSA-N	

Safety Information

2-Chloro-2-propen-1-ol is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Information	Details	Reference(s)
Signal Word	Warning	
Hazard Statements	H226 (Flammable liquid and vapor), H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled)	
Precautionary Statements	P210, P233, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P312	
Hazard Class	3.2	[1]
Packing Group	III	[1]
WGK	3	[1]

Applications in Synthesis

2-Chloro-2-propen-1-ol serves as a valuable intermediate in various chemical reactions.[\[4\]](#)[\[5\]](#)
Its primary applications include:

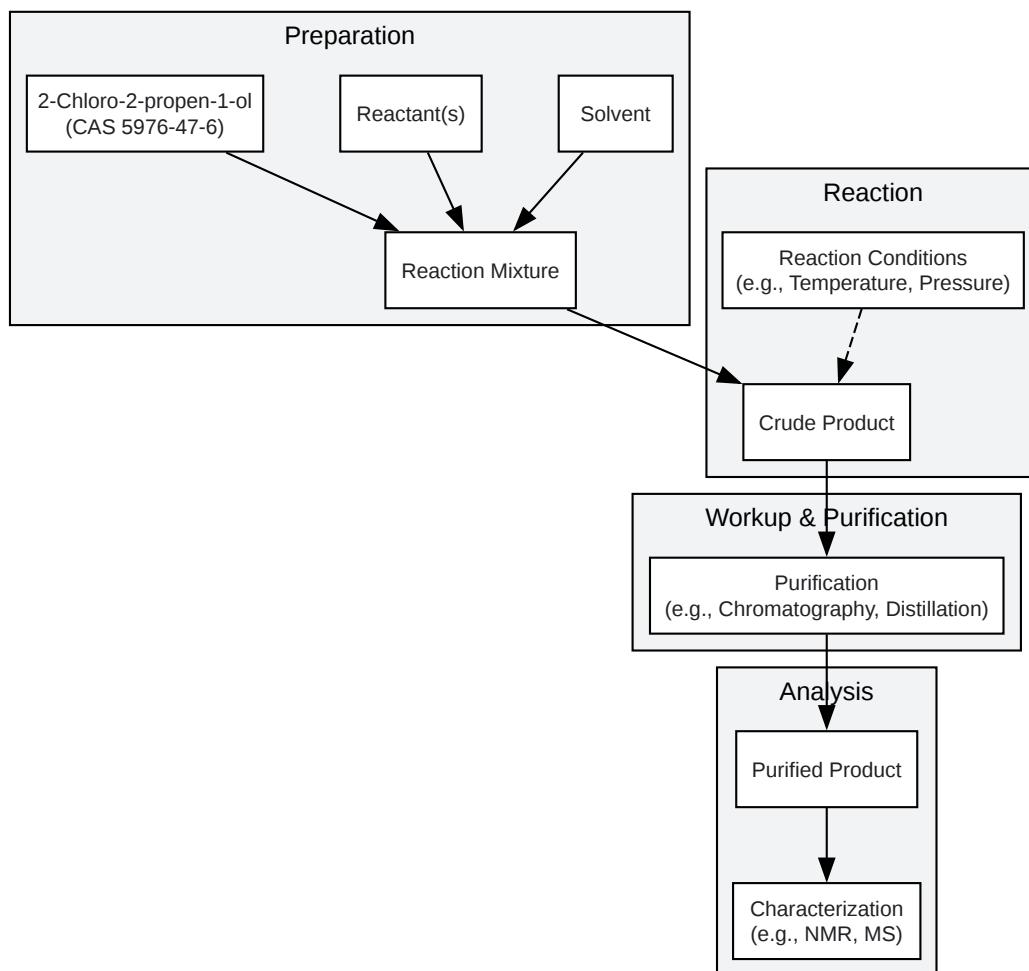
- Synthesis of Pharmaceuticals and Agrochemicals: It is a building block in the creation of more complex molecules for these industries.[\[4\]](#)
- Preparation of Organic Compounds: It is utilized as a starting material for a range of organic syntheses.[\[1\]](#) For instance, it is used in the preparation of 2-(4-octylphenyl)prop-2-en-1-ol.[\[1\]](#)
- Microbial Growth: It has been used as a carbon supplement for the growth of *Pseudomonas* strains.[\[1\]](#)[\[3\]](#)

A notable synthetic pathway involving this compound is its formation as a major product from the base-mediated reaction of 1,2,3-trichloropropane.[\[1\]](#)[\[6\]](#)

Experimental Workflow: General Synthetic Use

The following diagram illustrates a generalized workflow for the use of **2-Chloro-2-propen-1-ol** in a chemical synthesis reaction.

General Workflow for Synthetic Use of 2-Chloro-2-propen-1-ol

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A generalized workflow for a chemical synthesis reaction involving **2-Chloro-2-propen-1-ol**.

Part 2: Technical Overview of Prajmaline Bitartrate

Prajmaline bitartrate is an antiarrhythmic agent, specifically classified as a Class Ia antiarrhythmic.^[7] It is a derivative of the rauwolfia alkaloid ajmaline.^[8] This section provides a technical guide on Prajmaline bitartrate, which aligns with the advanced, drug-development-oriented requirements of the user's request.

Chemical and Physical Properties

Property	Value	Reference(s)
Parent Compound CAS Number	35080-11-6 (Prajmaline)	[9][10]
Bitartrate Salt CAS Number	2589-47-1	[9][11]
Molecular Formula (Bitartrate)	C ₂₃ H ₃₃ N ₂ O ₂ ·C ₄ H ₅ O ₆	[9]
Molecular Weight (Bitartrate)	518.60 g/mol	[9][11]
Melting Point (Bitartrate)	149-152 °C	[9]
Therapeutic Category	Antiarrhythmic	[9]

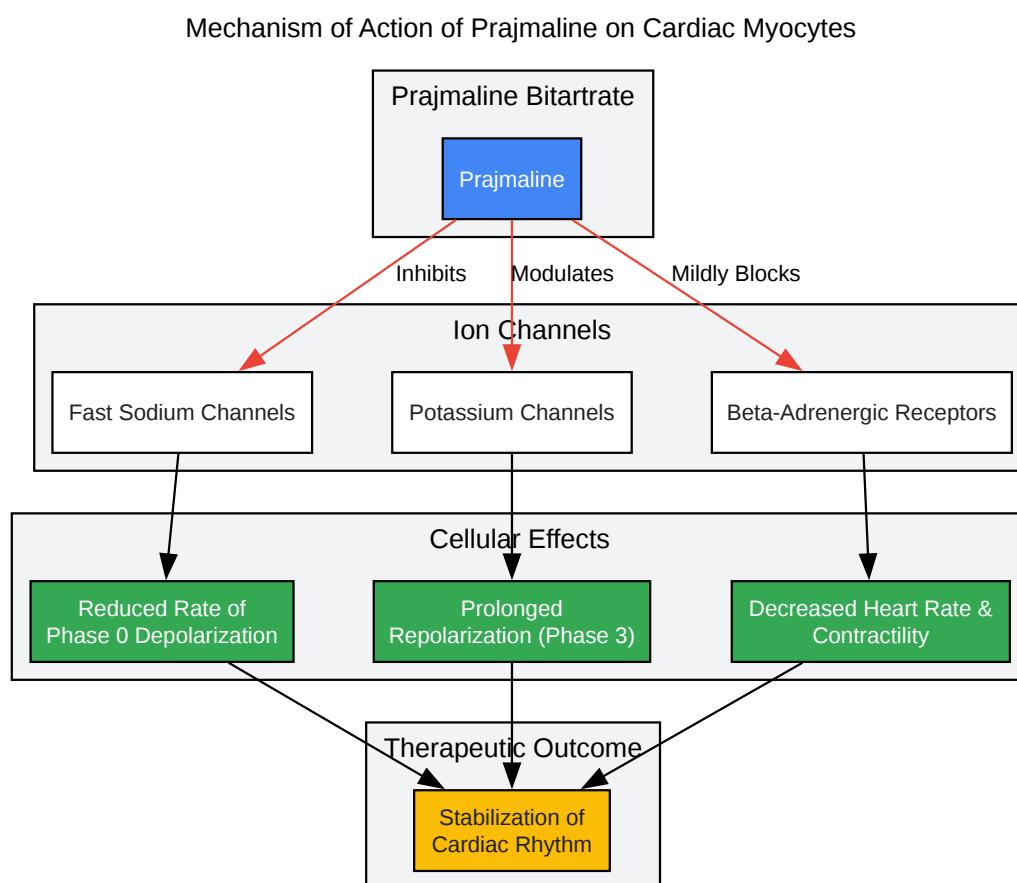
Mechanism of Action and Signaling Pathways

Prajmaline functions primarily by interacting with cardiac ion channels to stabilize heart rhythm.^[12] Its mechanism is multifaceted:

- Sodium Channel Blockade: The core mechanism of Prajmaline is the inhibition of fast sodium channels in cardiac myocytes.^{[7][12]} This action reduces the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby slowing the conduction of electrical impulses through the heart.^[12] This effect is particularly beneficial in managing tachyarrhythmias.
- Potassium Channel Modulation: Prajmaline also influences potassium channels, which are responsible for the repolarization phase (Phase 3) of the action potential.^[12] By affecting potassium channel activity, it helps to prolong the repolarization phase, which in turn extends the refractory period of the cardiac cells.^[12] This contributes to the stabilization of the cardiac rhythm by preventing premature depolarizations.

- Mild Beta-Blocking Effect: The compound exhibits a mild beta-blocking effect, inhibiting the action of catecholamines like adrenaline on beta-adrenergic receptors in the heart.[12] This leads to a reduction in heart rate and myocardial contractility, further contributing to its antiarrhythmic properties.[12]

The following diagram illustrates the primary mechanism of action of Prajmaline on the cardiac action potential.



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The multifaceted mechanism of action of Prajmaline, targeting key ion channels and receptors.

Experimental Protocols

Detailed experimental protocols for Prajmaline are found within specific research publications. A general outline for studying its effects on cardiac action potentials in an experimental setting is provided below. This is a generalized protocol and would require optimization for specific experimental questions.

Objective: To characterize the electrophysiological effects of Prajmaline on isolated ventricular myocytes.

Materials:

- Isolated ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig).[\[13\]](#)
- Patch-clamp rig with amplifier and data acquisition system.
- Perfusion system.
- Tyrode's solution (as external solution).
- Pipette solution (internal solution).
- Prajmaline bitartrate stock solution.

Methodology:

- **Cell Isolation:** Ventricular myocytes are enzymatically isolated from the heart of the animal model.
- **Patch-Clamp Recording:**
 - Whole-cell patch-clamp configuration is established on a single myocyte.
 - The cell is perfused with Tyrode's solution.
 - Baseline action potentials are elicited and recorded by injecting a current pulse.

- Drug Application:
 - The perfusate is switched to Tyrode's solution containing a specific concentration of Prajmaline.
 - After a period of equilibration, action potentials are again recorded.
- Data Analysis:
 - Parameters of the action potential are measured before and after drug application. These include:
 - Resting membrane potential.
 - Action potential amplitude.
 - Maximum upstroke velocity (Vmax) of Phase 0.
 - Action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
- Dose-Response Relationship: Steps 3 and 4 are repeated with varying concentrations of Prajmaline to establish a dose-response curve for its effects on the measured parameters.

Clinical and Preclinical Studies

Clinical and experimental studies have been conducted to evaluate the efficacy and safety of Prajmaline bitartrate.[\[14\]](#)[\[15\]](#) For instance, a double-blind, randomized, placebo-controlled crossover trial in patients with stable angina pectoris and coronary artery disease found that oral prajmaline bitartrate was well-tolerated and did not produce deleterious hemodynamic effects or changes in exercise capacity.[\[16\]](#) Pharmacokinetic studies have also been performed in various patient populations, including the elderly.[\[17\]](#)

In preclinical studies using rabbit ventricular myocytes, Prajmaline was shown to decrease the maximal rate of depolarization of the action potential in a dose-dependent manner.[\[13\]](#) These studies also revealed its effects on sodium and L-type calcium currents.[\[13\]](#)

In conclusion, while CAS number 5976-47-6 corresponds to the chemical reagent **2-Chloro-2-propen-1-ol**, the nature of the user's query suggests a potential interest in a pharmacologically

active substance like Prajmaline bitartrate. This guide has provided detailed information on both compounds to address the user's request as comprehensively as possible. Should the intended subject of this technical guide be a different compound, further clarification would be necessary to provide a more targeted and accurate response.

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